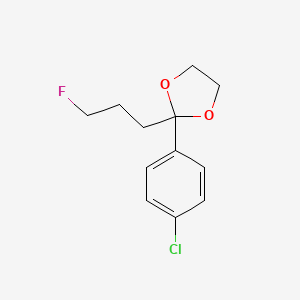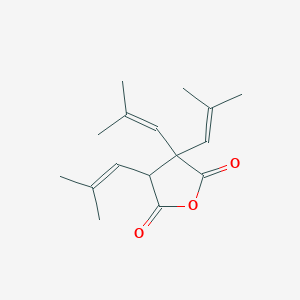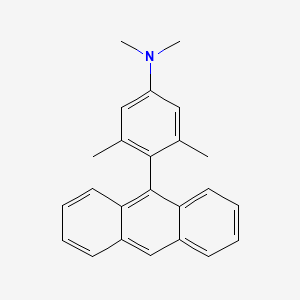![molecular formula C14H12N4 B14494284 [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile CAS No. 64672-71-5](/img/structure/B14494284.png)
[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile: is an organic compound with the molecular formula C13H10N4 It is known for its unique structure, which includes a dimethylamino group, a methylphenyl group, and three cyano groups attached to an ethene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to form the desired product. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced amines or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halides, alkoxides, under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, hydrocarbons.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
Chemistry: In chemistry, [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: Its ability to form stable complexes with biological macromolecules makes it a valuable tool for biochemical assays and drug discovery .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its vibrant color and stability make it suitable for various applications in the textile and manufacturing industries .
作用機序
The mechanism of action of [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylamino group but differs in its overall structure and functional groups.
Bromomethyl methyl ether: Another compound with a similar functional group but different reactivity and applications.
Uniqueness: What sets [4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile apart is its combination of the dimethylamino group with the ethene-tricarbonitrile backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .
特性
CAS番号 |
64672-71-5 |
|---|---|
分子式 |
C14H12N4 |
分子量 |
236.27 g/mol |
IUPAC名 |
2-[4-(dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C14H12N4/c1-10-6-12(18(2)3)4-5-13(10)14(9-17)11(7-15)8-16/h4-6H,1-3H3 |
InChIキー |
FKCWUWJFGXKLNW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(C)C)C(=C(C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


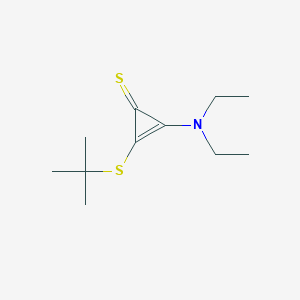
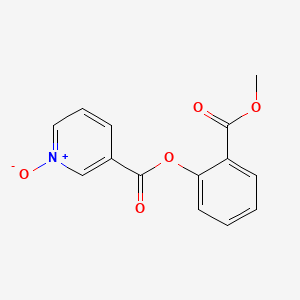


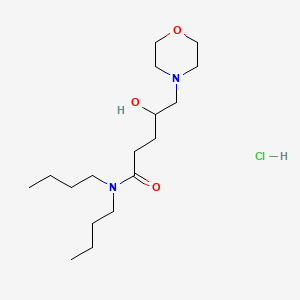

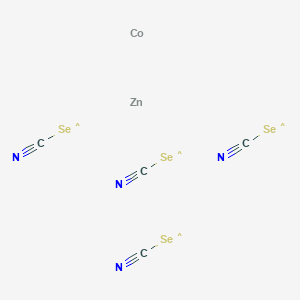
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
